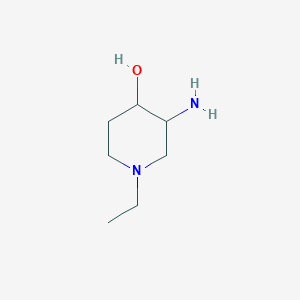

3-Amino-1-ethylpiperidin-4-ol

Description

Significance of Substituted Piperidines in Chemical Biology and Medicinal Chemistry

Substituted piperidines offer a three-dimensional geometry that allows for precise spatial arrangement of functional groups, a critical factor for effective interaction with biological targets like proteins and enzymes. vulcanchem.com This "3D shape" is a significant advantage over flat aromatic rings, enabling the creation of more specific and potent molecules. vulcanchem.com The introduction of chiral centers within the piperidine (B6355638) scaffold further enhances this specificity, influencing a molecule's druggability and its interaction with protein-binding sites. Current time information in New York, NY, US.evitachem.com

The strategic placement of substituents on the piperidine ring can modulate a range of crucial properties:

Physicochemical Properties: Substituents can be used to fine-tune a molecule's solubility, lipophilicity (logP/logD), and basicity (pKa), which are all critical for its absorption, distribution, metabolism, and excretion (ADME) profile. evitachem.comrsc.org

Biological Activity and Selectivity: The orientation and nature of substituents dictate the binding affinity and selectivity of a compound for its intended biological target. Current time information in New York, NY, US.evitachem.com

Pharmacokinetic Properties: Modifications to the piperidine scaffold can improve a drug's metabolic stability and half-life. Current time information in New York, NY, US.evitachem.com

Toxicity Reduction: Thoughtful design of piperidine-containing molecules can help in mitigating adverse effects, such as cardiac hERG toxicity. Current time information in New York, NY, US.evitachem.com

The impact of the piperidine scaffold is evident in the numerous commercially available drugs that incorporate this structure, spanning a wide range of therapeutic areas including antibacterial, anesthetic, anti-allergic, and antipsychotic agents. vulcanchem.com

General Overview of 3-Amino-1-ethylpiperidin-4-ol as a Prototypical Piperidinol

This compound is a disubstituted piperidine that serves as a valuable building block in synthetic and medicinal chemistry. As a "piperidinol," it contains both an amino group and a hydroxyl group, offering multiple points for further chemical modification. This dual functionality makes it a versatile intermediate for the synthesis of more complex molecules. researchgate.netresearchgate.net The presence of two stereocenters at positions 3 and 4 means the molecule can exist as a mixture of diastereomers, a factor that is often considered in the synthesis of chiral drugs. researchgate.net

The hydrochloride salt of this compound is a common form in which this compound is supplied for research purposes. researchgate.netresearchgate.net Its utility as a synthetic intermediate is highlighted by its application in the preparation of various pharmaceutically active agents. google.com

Detailed Research Findings

The chemical properties and synthetic routes for this compound and its analogs are subjects of interest in organic and medicinal chemistry research. While specific data for the parent compound can be limited in publicly accessible literature, analysis of related structures provides valuable insights.

Physicochemical Properties of Related Piperidinols

The physicochemical properties of piperidinols are crucial for their application in drug discovery. Below is a table of calculated and experimental data for structurally similar compounds, which can provide an estimation for the properties of this compound.

| Property | 1-Ethyl-3-piperidinol | 1-Methyl-3-piperidinol |

| Molecular Formula | C7H15NO | C6H13NO |

| Molecular Weight | 129.20 g/mol | 115.17 g/mol |

| logP (Octanol/Water Partition Coefficient) | 0.463 (Calculated) | 0.073 (Calculated) |

| Enthalpy of Vaporization (ΔvapH°) | 75.70 ± 0.40 kJ/mol | 73.00 ± 0.60 kJ/mol |

| Boiling Point (at reduced pressure) | 367.20 K (at 2.00 kPa) | 350.20 K (at 1.50 kPa) |

| Data sourced from Cheméo chemical properties database. chemeo.comchemeo.com |

Synthetic Approaches and Research Applications

The synthesis of substituted piperidines like this compound often involves multi-step sequences. While a direct synthesis for this specific compound is not widely published in detail, related synthetic strategies for similar piperidine structures are well-documented. For instance, the synthesis of a closely related analog, 1-(2-(4-chlorophenylamino)ethyl)piperidin-4-ol, has been described as a key intermediate in the development of potent and selective IP (prostacyclin receptor) agonists. mdpi.com This synthesis involved the nucleophilic ring-opening of a substituted oxazolidinone with 4-piperidinol. mdpi.com

Furthermore, 3-amino-piperidine derivatives are valuable intermediates in the synthesis of Janus kinase (JAK) inhibitors, a class of drugs used in the treatment of autoimmune diseases and cancer. google.com Patents reveal synthetic routes to prepare 3-amino-piperidine compounds that are crucial for producing these pharmaceutically active agents. google.com

The following table summarizes some research applications of compounds containing the 3-amino-1-alkylpiperidin-4-ol or similar piperidinol scaffolds.

| Application Area | Example Compound/Derivative | Research Focus |

| IP Agonists | 1-(2-(4-chlorophenylamino)ethyl)piperidin-4-ol | Intermediate in the synthesis of potent and selective IP agonists for potential therapeutic use. mdpi.com |

| JAK Inhibitors | 3-Amino-piperidine derivatives | Key intermediates for the preparation of tofacitinib (B832) and other JAK inhibitors. google.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H16N2O |

|---|---|

Molecular Weight |

144.21 g/mol |

IUPAC Name |

3-amino-1-ethylpiperidin-4-ol |

InChI |

InChI=1S/C7H16N2O/c1-2-9-4-3-7(10)6(8)5-9/h6-7,10H,2-5,8H2,1H3 |

InChI Key |

PPOUDYYKZUPZDE-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCC(C(C1)N)O |

Origin of Product |

United States |

Molecular Pharmacology and Mechanistic Biological Studies Preclinical Focus

Receptor Binding and Modulation Studies

No publicly available studies have characterized the receptor binding profile of 3-Amino-1-ethylpiperidin-4-ol. The interaction of novel chemical entities with various receptor systems is a critical step in preclinical drug discovery to understand their potential therapeutic effects and off-target activities.

The potential for this compound to interact with key neurotransmitter systems such as the serotonergic, dopaminergic, and GABAergic systems has not been documented. The piperidine (B6355638) scaffold is present in many centrally acting drugs, suggesting that compounds with this core structure could theoretically interact with these receptors. However, without experimental data, any potential affinity or modulatory activity of this compound on these receptors is unknown.

There is no specific evidence to suggest that this compound acts as a histamine (B1213489) H3 receptor antagonist. Histamine H3 receptor antagonists are a class of compounds investigated for their potential in treating neurological and cognitive disorders. While some piperidine-containing compounds have been explored as H3 receptor ligands, the activity of this particular molecule has not been reported.

The binding affinity and functional activity of this compound at other receptor systems, including sigma receptors and the prostacyclin (IP) receptor, have not been determined. Sigma receptors are implicated in a variety of cellular functions and are targets for various therapeutic areas, while IP receptors are involved in inflammation and cardiovascular regulation.

Enzyme Inhibition and Mechanistic Pathways

The ability of this compound to inhibit or modulate the activity of various enzymes has not been investigated in any published preclinical studies.

There is no data available on the inhibitory effects of this compound on enzymes involved in metabolic pathways. Such studies are crucial for understanding a compound's potential to cause drug-drug interactions.

Cellular and Subcellular Activity

Effects on Signal Transduction Pathways

No information is available regarding the effects of this compound on any signal transduction pathways.

Modulation of Cellular Processes (e.g., Cell Growth, Apoptosis Induction)

There are no published studies on the modulation of cellular processes, such as cell growth or the induction of apoptosis, by this compound.

Impact on Biosynthetic Pathways (e.g., Ergosterol (B1671047), Cholesterol)

The impact of this compound on biosynthetic pathways, including those for ergosterol and cholesterol, has not been reported in the scientific literature.

In Vitro and In Vivo (Non-human) Biological Evaluations

Antimicrobial Activity (e.g., Antifungal, Antibacterial)

No data have been published on the in vitro or in vivo antimicrobial activity of this compound.

Structure Activity Relationship Sar Studies and Pharmacophore Development

Impact of Piperidine (B6355638) Ring Substituents on Biological Activity

The piperidine scaffold is a prevalent feature in numerous pharmaceuticals, and its substitution pattern significantly dictates the biological activity of the molecule. For derivatives of 3-Amino-1-ethylpiperidin-4-ol, modifications at various positions of the piperidine ring can influence potency, selectivity, and pharmacokinetic properties.

The substituent at the N-1 position of the piperidine ring is a key determinant of biological activity. In many classes of piperidine-containing drugs, the nature of the N-substituent profoundly affects receptor affinity and selectivity. For instance, in a series of 4-aminopiperidine (B84694) derivatives with antifungal activity, it was found that both N-benzyl and N-phenylethyl substituents can lead to high activity. mdpi.com Generally, apolar substituents such as aryl or benzyl (B1604629) groups on the piperidine nitrogen tend to result in more active compounds compared to more polar substituents. frontiersin.org The N-ethyl group in this compound is a relatively small, lipophilic substituent that can contribute to favorable interactions within a hydrophobic pocket of a target protein. The size and nature of this alkyl group can be optimized; for example, increasing the chain length or introducing aromatic rings could enhance binding affinity, depending on the topology of the binding site.

Substituents on the carbon atoms of the piperidine ring also play a critical role in defining the SAR. The relative stereochemistry of the amino and hydroxyl groups at the C-3 and C-4 positions is expected to be a major factor in determining the biological activity, as it dictates the spatial orientation of these key interacting groups. Furthermore, the introduction of additional substituents on the piperidine ring can modulate the compound's properties. For instance, alkylation at positions C-2, C-5, or C-6 could influence the conformation of the piperidine ring, thereby affecting the presentation of the pharmacophoric elements to the biological target. The biological properties of piperidines are highly dependent on the type and location of substituents on the heterocyclic ring. researchgate.net

Below is an interactive data table summarizing the general effects of piperidine ring substituents on the biological activity of related compounds.

Role of the Amino and Hydroxyl Groups in Target Interaction

The 3-amino and 4-hydroxyl groups are pivotal pharmacophoric features of this compound, likely playing a direct role in the molecular recognition and binding to its biological target. These polar groups are capable of forming key hydrogen bonds and other electrostatic interactions.

The hydroxyl group, with its ability to act as both a hydrogen bond donor and acceptor, is a common feature in drug-receptor interactions. acs.org The oxygen atom of the hydroxyl group carries a partial negative charge, while the hydrogen atom has a partial positive charge, allowing for the formation of hydrogen bonds with complementary residues in a binding pocket. youtube.com The specific orientation of the hydroxyl group, dictated by the stereochemistry at the C-4 position, will be critical for optimal interaction. Intramolecular hydrogen bonding between the hydroxyl and amino groups could also influence the conformational preference of the molecule, thereby affecting its binding affinity. The presence of multiple hydroxyl groups in polyhydroxylated piperidines has been shown to enhance acidity through intramolecular hydrogen bonding. scispace.comresearchgate.net

The amino group at the C-3 position is also a key player in target binding. As a primary amine, it can act as a hydrogen bond donor. At physiological pH, this group is likely to be protonated, carrying a positive charge. This positive charge can facilitate strong ionic interactions with negatively charged amino acid residues, such as aspartate or glutamate, in the binding site of a target protein. The basicity of the piperidine nitrogen is a crucial factor for the affinity of ligands to certain receptors, such as sigma receptors. rsc.org The presence of a primary amine is often essential for the inhibitory activity of dipeptidyl peptidase 4 (DPP4) inhibitors. nih.gov

The interplay between the amino and hydroxyl groups, including their relative stereochemistry and the potential for intramolecular hydrogen bonding, will define the three-dimensional pharmacophore and ultimately the biological activity of this compound. For instance, in fagopyrins, the introduction of a piperidine substituent allows for the formation of new intramolecular OHN hydrogen bonds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov These models are valuable tools in drug design for predicting the activity of novel compounds and for providing insights into the structural features that are important for activity.

The development of a QSAR model for derivatives of this compound would involve several key steps:

Data Set Preparation: A series of analogs with known biological activities would be required. This data set is typically divided into a training set for model development and a test set for external validation.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecular structure, including:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Geometrical (3D) descriptors: These relate to the three-dimensional shape and size of the molecule. tandfonline.com

Physicochemical descriptors: These include properties like lipophilicity (logP), molar refractivity, and dipole moment.

Electronic descriptors: These describe the electronic properties of the molecule, such as partial charges and orbital energies.

Model Building: Various statistical methods can be used to build the QSAR model, with multiple linear regression (MLR) and partial least squares (PLS) being common approaches. researchgate.net Machine learning techniques such as support vector machines (SVM) and artificial neural networks (ANN) are also frequently employed. nih.gov

Model Validation: The predictive power and robustness of the developed QSAR model must be rigorously validated. semanticscholar.orgbasicmedicalkey.com Internal validation is often performed using techniques like leave-one-out cross-validation (q²). mdpi.com External validation, using the test set, is crucial to assess the model's ability to predict the activity of new compounds. nih.gov The Organisation for Economic Co-operation and Development (OECD) has established principles for the validation of QSAR models for regulatory purposes. basicmedicalkey.com

For piperidine derivatives, QSAR models have been successfully developed to predict various biological activities, including toxicity against Aedes aegypti and antiproliferative activities. nih.govtandfonline.com The descriptors that are often found to be important in these models relate to the shape of the molecule and the three-dimensional distribution of atomic properties. researchgate.net

Bioisosteric Replacements and Their Effects on Activity and Stability

Bioisosterism is a strategy used in medicinal chemistry to replace a functional group in a lead compound with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic profile. nih.govu-tokyo.ac.jpnih.govdrughunter.com For this compound, several bioisosteric replacements could be considered for the amino and hydroxyl groups, as well as the piperidine ring itself.

The hydroxyl group can be replaced by a variety of other functional groups. A common bioisosteric replacement is the fluorine atom. acs.orgchemrxiv.orgnih.govtandfonline.combrighton.ac.uk Fluorine is similar in size to a hydroxyl group but is more electronegative and cannot act as a hydrogen bond donor. This change can significantly impact binding affinity and metabolic stability. Replacing a hydroxyl group with fluorine has been shown to prevent metabolic oxidation in some cases. acs.org Other potential bioisosteres for the hydroxyl group include the thiol (-SH) and the amino (-NH2) group.

The following interactive data table provides examples of bioisosteric replacements for key functional groups in this compound and their potential effects.

Advanced Applications and Future Research Directions

3-Amino-1-ethylpiperidin-4-ol as a Scaffold for Novel Chemical Entities

The piperidine (B6355638) moiety is a fundamental building block in medicinal chemistry, present in numerous approved drugs. The specific substitution pattern of this compound offers a unique three-dimensional arrangement of functional groups—a secondary amine, a hydroxyl group, and an N-ethyl substituent—that can be strategically modified to interact with various biological targets. This trifunctional nature makes it an attractive starting point for the synthesis of diverse compound libraries.

The amino and hydroxyl groups provide key points for hydrogen bonding, which is crucial for molecular recognition at the active sites of enzymes and receptors. The N-ethyl group can influence the compound's lipophilicity and metabolic stability, and it can also be varied to explore structure-activity relationships (SAR). The strategic placement of these functionalities on the conformationally flexible piperidine ring allows for the precise orientation of substituents to optimize binding affinity and selectivity for a given biological target. While specific examples of drugs derived directly from this compound are not yet prevalent in publicly available research, the foundational principles of medicinal chemistry strongly support its potential as a valuable scaffold.

| Feature of this compound | Potential Advantage in Drug Design |

| 3-Amino Group | Key hydrogen bond donor/acceptor; site for derivatization. |

| 4-Hydroxyl Group | Hydrogen bond donor/acceptor; can influence solubility. |

| 1-Ethyl Group | Modulates lipophilicity and metabolic stability. |

| Piperidine Ring | Provides a versatile and conformationally flexible core. |

Integration of Computational and Experimental Approaches in Design

The development of novel chemical entities based on the this compound scaffold can be significantly accelerated through the integration of computational and experimental techniques. Computational methods, such as molecular docking and molecular dynamics simulations, allow for the in-silico screening of virtual libraries of derivatives against specific protein targets. These methods can predict binding affinities and modes of interaction, helping to prioritize compounds for synthesis and biological evaluation.

For instance, a computational workflow could begin with the this compound core, followed by the virtual addition of a wide array of substituents at the amino and hydroxyl groups. The resulting virtual library can then be docked into the active site of a target protein. The most promising candidates from these computational studies would then be synthesized and their biological activity experimentally validated. This iterative cycle of design, synthesis, and testing is a cornerstone of modern drug discovery, enabling a more rational and efficient search for new drug candidates.

Emerging Research Areas for Aminopiperidinols (e.g., Probes for Biological Systems)

Beyond their role as scaffolds for therapeutic agents, aminopiperidinol derivatives are finding new applications as chemical probes for studying biological systems. A chemical probe is a small molecule designed to selectively interact with a specific biological target, thereby enabling the study of that target's function in a cellular or in vivo context.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.